molecular formula C17H22N2O2S2 B4461885 N-{[4-(3-METHYLPIPERIDIN-1-YL)PHENYL]METHYL}THIOPHENE-2-SULFONAMIDE

N-{[4-(3-METHYLPIPERIDIN-1-YL)PHENYL]METHYL}THIOPHENE-2-SULFONAMIDE

Cat. No.: B4461885
M. Wt: 350.5 g/mol
InChI Key: VSHSWAJKELMELB-UHFFFAOYSA-N
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Description

N-{[4-(3-METHYLPIPERIDIN-1-YL)PHENYL]METHYL}THIOPHENE-2-SULFONAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiophene-2-sulfonamide core linked to a phenyl ring substituted with a 3-methylpiperidin-1-yl group. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(3-METHYLPIPERIDIN-1-YL)PHENYL]METHYL}THIOPHENE-2-SULFONAMIDE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of a boronic acid derivative with a halogenated thiophene under palladium catalysis and basic conditions. The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to ensure high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(3-METHYLPIPERIDIN-1-YL)PHENYL]METHYL}THIOPHENE-2-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to the corresponding amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or nitric acid can facilitate substitution reactions on the aromatic ring.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or thiophene sulfone, while reduction of the sulfonamide group produces the corresponding amine.

Scientific Research Applications

N-{[4-(3-METHYLPIPERIDIN-1-YL)PHENYL]METHYL}THIOPHENE-2-SULFONAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is investigated for potential therapeutic applications, including enzyme inhibition and receptor binding.

    Medicine: Research focuses on its potential as a drug candidate for treating various diseases, such as cancer and infectious diseases.

    Industry: It is utilized in the development of novel materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism by which N-{[4-(3-METHYLPIPERIDIN-1-YL)PHENYL]METHYL}THIOPHENE-2-SULFONAMIDE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}THIOPHENE-2-SULFONAMIDE: Similar structure but with a piperazine ring instead of a piperidine ring.

    N-{[4-(3-METHYLPIPERIDIN-1-YL)PHENYL]METHYL}THIOPHENE-2-CARBOXAMIDE: Similar structure but with a carboxamide group instead of a sulfonamide group.

Uniqueness

N-{[4-(3-METHYLPIPERIDIN-1-YL)PHENYL]METHYL}THIOPHENE-2-SULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[[4-(3-methylpiperidin-1-yl)phenyl]methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2S2/c1-14-4-2-10-19(13-14)16-8-6-15(7-9-16)12-18-23(20,21)17-5-3-11-22-17/h3,5-9,11,14,18H,2,4,10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSHSWAJKELMELB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=CC=C(C=C2)CNS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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